molecular formula C14H21N3O2S B021132 Sumatriptan-d6 CAS No. 1020764-38-8

Sumatriptan-d6

Katalognummer B021132
CAS-Nummer: 1020764-38-8
Molekulargewicht: 301.44 g/mol
InChI-Schlüssel: KQKPFRSPSRPDEB-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sumatriptan-d6 is used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches and belongs to the group of medicines called triptans . It is also an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D .


Molecular Structure Analysis

Sumatriptan-d6 has a molecular formula of C14H21N3O2S . Its structure consists of N,N-dimethyltryptamine bearing an additional (N-methylsulfamoyl)methyl substituent at position 5 .


Physical And Chemical Properties Analysis

Sumatriptan-d6 has a molecular weight of 301.44 g/mol . It is a sulfonamide and a member of tryptamines . It is functionally related to a N,N-dimethyltryptamine .

Wissenschaftliche Forschungsanwendungen

Enhanced Pharmacological Efficacy of Sumatriptan

Scientific Field

Pharmacology

Application Summary

This study focused on the pharmacological action of sumatriptan, particularly its antiallodynic and antihyperalgesic properties .

Methods of Application

The study involved the inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading. This inclusion was confirmed using spectral (Fourier-transform infrared spectroscopy (FT-IR); solid state nuclear magnetic resonance spectroscopy with magic angle spinning condition, 1H and 13C MAS NMR) and thermal (differential scanning calorimetry (DSC)) methods .

Results

The inclusion of sumatriptan in complex with cyclodextrins significantly modified its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to its free form. Following complexation, sumatriptan manifested an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values .

Hemodynamic Effects and Pharmacokinetic Interactions

Scientific Field

Pharmacokinetics

Application Summary

This study evaluated the hemodynamic effects and pharmacokinetic interactions during the concomitant use of oral rimegepant and subcutaneous sumatriptan .

Methods of Application

Healthy non-smokers aged between 18 and 40 years (men) or 18 and 50 years (women) were enrolled. On Day 1, subjects received 12 mg of sumatriptan as 2 subcutaneous 6 mg injections separated by 1 hour. From Days 2 to 4, subjects received rimegepant or placebo once daily. On Day 5, subjects received rimegepant or placebo, followed 2 hours later by 2 subcutaneous 6 mg injections of sumatriptan, separated by 1 hour .

Modification of Physicochemical Properties

Scientific Field

Physical Chemistry

Application Summary

This study focused on the modification of the physicochemical properties of sumatriptan due to its inclusion in selected cyclodextrins .

Methods of Application

The inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading was confirmed with the use of spectral (Fourier-transform infrared spectroscopy (FT-IR); solid state nuclear magnetic resonance spectroscopy with magic angle spinning condition, 1H and 13C MAS NMR) and thermal (differential scanning calorimetry (DSC)) methods .

Results

The inclusion of sumatriptan in complex with cyclodextrins was found to significantly modify its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to in its free form .

Acute Treatment of Migraine

Scientific Field

Neurology

Application Summary

Sumatriptan, the prototypical triptan, was specifically designed and developed for the acute treatment of migraine .

Methods of Application

Sumatriptan is administered through subcutaneous injection during a severe migraine attack .

Results

Sumatriptan has been hailed as a medical breakthrough as it provides highly effective and well-tolerated relief for the acute treatment of migraine .

Migraine Treatment

Results

Sumatriptan has been hailed as a medical breakthrough as it provides highly effective and well-tolerated relief for the acute treatment of migraine . Many clinicians still describe, in both private and public forums, their first experience of witnessing at first hand the “miraculous” and rapid disappearance of their patient’s symptoms after subcutaneous injection of sumatriptan during a severe migraine attack .

Safety And Hazards

Prolonged skin contact with sumatriptan may cause irritation, and direct contact with eyes may cause serious irritation . Use of sumatriptan is not recommended in elderly patients with kidney problems, heart or blood vessel disease, or high blood pressure .

Zukünftige Richtungen

Sumatriptan is most effective in providing pain relief when administered immediately after the onset of migraine symptoms . Several new routes of sumatriptan administration are currently being considered, including needle‐free injection systems, buccal patches, and transdermal patches .

Eigenschaften

IUPAC Name

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPFRSPSRPDEB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649421
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sumatriptan-d6

CAS RN

1020764-38-8
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sumatriptan-d6
Reactant of Route 2
Reactant of Route 2
Sumatriptan-d6
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sumatriptan-d6
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sumatriptan-d6
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sumatriptan-d6
Reactant of Route 6
Sumatriptan-d6

Citations

For This Compound
12
Citations
JN Dos Santos Pereira, S Tadjerpisheh, MA Abed… - The AAPS journal, 2014 - Springer
… The cells were washed twice with 5 ml ice-cold HBSS and lysed with 1 ml of a lysis solution (80% acetonitrile, 20% water) containing 10 ng/ml of sumatriptan-d6, which was used as …
Number of citations: 96 link.springer.com
X Wang, V Purohit, ME Dowty… - The Journal of …, 2023 - Wiley Online Library
… and its stable isotope labeled internal standard Sumatriptan-d6 are isolated from 0.100 mL of … =1.64) for the internal standard (Sumatriptan-d6). The validated sumatriptan concentration …
Number of citations: 2 accp1.onlinelibrary.wiley.com
Y Kashihara, I Ieiri, T Yoshikado, K Maeda… - Journal of …, 2017 - Elsevier
… reference standards, celiprolol-D9 and sumatriptan-D6 (Toronto Research Chemicals, Inc.), … celiprolol-D9 (389.40 > 252.35) and sumatriptan-D6 (302.30 > 157.25) were used as the …
Number of citations: 48 www.sciencedirect.com
JL Knittel, SP Vorce, B Levine… - Journal of analytical …, 2015 - academic.oup.com
… To 1 mL of samples, calibrators and controls, 50 µL of sumatriptan-d6 working internal standard solution was added for a final concentration of 0.050 mg/L. Following the addition of 2 …
Number of citations: 6 academic.oup.com
R Luthringer, PG Djupesland… - Journal of Pharmacy …, 2009 - academic.oup.com
… After addition of the internal standard (sumatriptan-d6 hemisuccinate), plasma samples were extracted using solid-phase extraction with an OASIS HLB 30 mg/1ml cartridge. Before …
Number of citations: 82 academic.oup.com
S Amundsen, H Nordeng, OM Fuskevåg… - Basic & Clinical …, 2021 - Wiley Online Library
… Almotriptan, eletriptan, naratriptan, rizatriptan and the deuterated almotriptan-d6, naratriptan-d3, rizatriptan-d6, sumatriptan-d6 and zolmitriptan-d6 were purchased from Toronto …
Number of citations: 3 onlinelibrary.wiley.com
E Panfen, W Chen, Y Zhang, M Sinz, P Marathe… - Drug Metabolism and …, 2019 - ASPET
… CsA, CsA-13C2, d4, quinidine, pyrimethamine, ritonavir, trimethoprim, probenecid, ranitidine, ranitidine-d6, fenoterol, fenoterol-d6, sumatriptan, sumatriptan-d6, cycloguanil, and …
Number of citations: 14 dmd.aspetjournals.org
MJ Meyer, PCF Schreier, M Basaran, S Vlasova… - Journal of Biological …, 2022 - ASBMB
Organic cation transporter 1 (OCT1) is a membrane transporter that affects hepatic uptake of cationic and weakly basic drugs. OCT1 transports structurally highly diverse substrates. The …
Number of citations: 6 www.jbc.org
T Seitz - 2016 - Niedersächsische Staats-und …
Number of citations: 2
SK Kakkar - 2018 - ediss.uni-goettingen.de
Sobald dem menschlichen Organismus Medikamente oral zugeführt werden, werden diese vor allem im Zwölffingerdarm in das Blutplasma absorbiert. Dabei müssen Medikamente …
Number of citations: 3 ediss.uni-goettingen.de

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.